molecular formula C9H12N4O2 B1421693 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine CAS No. 1248907-76-7

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1421693
CAS No.: 1248907-76-7
M. Wt: 208.22 g/mol
InChI Key: TYGPVEUIWGAYSE-UHFFFAOYSA-N
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Description

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan GPCR that is primarily expressed in the brain, particularly in the striatum, making it a compelling target for psychiatric and neurological disorder research. Activation of GPR52 by this compound has been demonstrated to reduce psychosis-like behaviors in animal models , highlighting its potential as a novel mechanism for antipsychotic drug discovery. Its research value is further underscored by its ability to modulate key neurotransmitters; studies show that GPR52 agonism can increase dopamine and serotonin levels in the prefrontal cortex , addressing core neurochemical deficits associated with schizophrenia. The compound's high selectivity and brain-penetrant properties make it an essential pharmacological tool for investigating striatal function, cAMP-mediated signaling pathways, and for validating GPR52 as a therapeutic target for conditions like Huntington's disease and schizophrenia.

Properties

IUPAC Name

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-7(6(2)15-13-5)3-4-8-11-12-9(10)14-8/h3-4H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPVEUIWGAYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677746
Record name 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248907-76-7
Record name 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method includes the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with appropriate reagents to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazol-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Substituent at 5-Position Key Features Biological/Physicochemical Notes
5-Phenyl-1,3,4-oxadiazol-2-amine Phenyl Forms 3D hydrogen-bonded networks via N–H⋯N interactions; moderate solubility in polar solvents Limited bioactivity data; used as a crystallography model
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine 4-Methylphenyl Enhanced hydrophobicity vs. phenyl derivative; similar hydrogen bonding No reported bioactivity; structural analog
5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Pyridine-2-yl Electron-withdrawing pyridine improves solubility; active in antimicrobial assays Molecular docking suggests enzyme inhibition potential
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine 3,4,5-Trimethoxyphenyl Methoxy groups enhance anticancer activity; complies with Lipinski’s rule Promising cytotoxicity against cancer cell lines
Target Compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl Combines oxadiazole’s hydrogen-bonding capacity with isoxazole’s hydrophobicity Likely higher logP; untested bioactivity

Key Comparative Insights

Structural and Crystallographic Properties The phenyl and 4-methylphenyl derivatives (Table 1) exhibit planar 1,3,4-oxadiazole cores stabilized by N–H⋯N hydrogen bonds, forming layered or 3D networks . The target compound’s ethyl-linked isoxazole group likely disrupts this planarity, reducing crystallinity compared to simpler aryl-substituted analogs.

Physicochemical Properties Solubility: Pyridine-2-yl and trimethoxyphenyl derivatives show improved aqueous solubility due to polar substituents (pyridine’s nitrogen, methoxy’s oxygen) . In contrast, the target compound’s hydrophobic isoxazole group may lower solubility, necessitating formulation adjustments for bioavailability.

Biological Activity

  • Pyridine-2-yl derivatives demonstrated antimicrobial activity, attributed to hydrogen bonding with bacterial enzymes . The target compound’s isoxazole group, common in agrochemicals, may confer pesticidal or anti-inflammatory properties, though this remains speculative without direct data.
  • Trimethoxyphenyl analogs exhibit anticancer activity via tubulin inhibition, a mechanism linked to methoxy groups’ spatial arrangement . The target compound lacks these groups, suggesting divergent biological targets.

Drug-Likeness All analogs in Table 1 comply with Lipinski’s rule (molecular weight <500, logP <5, ≤5 H-bond donors/acceptors) .

Biological Activity

5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9_9H12_{12}N4_4O2_2
  • Molecular Weight : 196.22 g/mol

The structure features an oxadiazole ring which is known for its diverse biological activities, including anticancer effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, particularly in cancer therapy. The specific biological activities of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine include:

  • Antitumor Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of oxadiazoles showed promising activity against leukemia and breast cancer cell lines. The compound was tested against human childhood and adult T acute lymphoblastic leukemia (CEM-13), showing GI50_{50} values at sub-micromolar concentrations .
    • Another investigation reported that the compound induced apoptosis in MCF-7 breast cancer cells through activation of p53 pathways and caspase cleavage .
  • Mechanism of Action :
    • The mechanism by which 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific cellular pathways that regulate cell proliferation and apoptosis. Molecular docking studies suggest strong hydrophobic interactions with target proteins analogous to established drugs like Tamoxifen .

Comparative Biological Activity Table

Compound NameIC50_{50} (μM)Cancer Cell LineMechanism
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine6.26 ± 0.33HCC827Apoptosis induction
Doxorubicin0.45MCF-7DNA intercalation
Compound A (Oxadiazole derivative)10.38U937Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

The synthesis typically involves cyclization of hydrazide precursors with phosphoryl chloride (POCl₃) or other dehydrating agents. For example, analogous 1,3,4-oxadiazol-2-amines are synthesized via refluxing thiosemicarbazides with POCl₃ at 90°C, followed by pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Characterization employs FT-IR (to confirm N-H stretching in amines and oxadiazole rings), ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular ion peaks). Crystallographic validation (e.g., single-crystal X-ray diffraction) is critical for resolving structural ambiguities, as demonstrated for related oxadiazoles .

Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or enzyme-inhibitory potential?

Standard protocols include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition assays using Ellman’s method, with donepezil as a positive control .
  • Antioxidant activity : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .
    Results should be benchmarked against known standards (e.g., ascorbic acid for antioxidants) and analyzed statistically (ANOVA, p < 0.05).

Q. What spectroscopic and chromatographic techniques are essential for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Elemental analysis : Matching calculated vs. observed C, H, N percentages (deviation < ±0.4% indicates high purity) .
  • Melting point : Sharp, reproducible values confirm crystallinity and absence of solvates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine?

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry of POCl₃ to identify optimal parameters .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
  • Green chemistry : Replace POCl₃ with polymer-supported reagents (e.g., polystyrene-bound sulfonyl chlorides) to reduce waste .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Re-test activity at multiple concentrations (e.g., 1–100 µM) to rule out false positives/negatives .
  • Structural analogs : Compare activity with derivatives (e.g., replacing the oxazole moiety with thiazole) to isolate pharmacophoric groups .
  • Molecular dynamics : Simulate ligand-receptor interactions to explain potency variations (e.g., binding affinity differences due to substituent bulkiness) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Abiotic degradation : Hydrolysis/photolysis studies under controlled pH and UV light, with LC-MS monitoring of degradation products .
  • Bioaccumulation : Use partition coefficients (logP) to predict lipid solubility and potential accumulation in aquatic organisms .
  • Toxicity profiling : Daphnia magna or zebrafish embryo assays to assess acute/chronic ecotoxicity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • X-ray diffraction : Determine bond lengths/angles (e.g., oxadiazole ring planarity) and hydrogen-bonding networks (N–H⋯N interactions) .
  • Comparative analysis : Overlay experimental structures with DFT-optimized models to validate computational accuracy .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with enhanced bioactivity?

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic properties (Hammett σ constants) with enzymatic IC₅₀ values .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in AChE/BChE active sites, focusing on π-π stacking with aromatic residues .

Q. How should researchers validate the reproducibility of synthetic protocols?

  • Interlaboratory studies : Collaborate with independent labs to replicate yields and purity under identical conditions .
  • Robustness testing : Introduce deliberate variations (e.g., ±5°C temperature fluctuations) to assess method resilience .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine

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